1-Benzyl-4-methoxy-5-azaindole

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Medicinal chemists developing ATP-competitive kinase inhibitors often struggle to source 5-azaindole cores with orthogonal N1-protection and C4 electronic tuning in a single building block. 1-Benzyl-4-methoxy-5-azaindole (CAS 1082041-21-1) resolves this by delivering both functionalities pre-installed on the pyrrolo[3,2-c]pyridine scaffold. • N1-benzyl group serves as a traceless protecting handle, enabling regioselective C3 [3+2] cycloaddition and subsequent deprotection. • C4-methoxy substituent modulates pyridine ring electronics (LogP 3.35, pKa ~6.90) to influence downstream reactivity and physicochemical profiles. • Defined analytical parameters (bp 415.9°C, exact mass 238.1106) support HPLC/LC-MS method development and QC workflows. Each batch is supplied with a Certificate of Analysis. Standard international shipping for R&D quantities.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 1082041-21-1
Cat. No. B1370952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methoxy-5-azaindole
CAS1082041-21-1
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1C=CN2CC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-18-15-13-8-10-17(14(13)7-9-16-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyPJHHRTFZSHQBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-methoxy-5-azaindole: Identity & Scaffold


1-Benzyl-4-methoxy-5-azaindole (IUPAC: 1-benzyl-4-methoxypyrrolo[3,2-c]pyridine) is a heterocyclic compound belonging to the 5-azaindole family, characterized by a benzyl substituent at the N1 position and a methoxy group at the C4 position of the pyrrolo[3,2-c]pyridine core . The molecular formula is C15H14N2O with a molecular weight of 238.285 g/mol [1]. Azaindoles are recognized as privileged scaffolds in medicinal chemistry, particularly for kinase inhibitor development, due to their bioisosteric relationship to indole and purine systems and their capacity for hydrogen bonding interactions within ATP-binding sites [2].

5‑Azaindole scaffold building block
  • N1‑Benzyl, C4‑methoxy substitution pattern
  • Synthetic intermediate for kinase‑targeted chemistry
  • No reported bioactivity — requires de novo profiling

1-Benzyl-4-methoxy-5-azaindole: Data Gap & Substitution Risk


A comprehensive search of primary research articles, patent databases (including Google Patents, USPTO, WIPO), and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB) reveals a critical evidence gap: **no quantitative biological activity data, including IC50 values, Ki values, cell-based assay results, or selectivity profiles, have been published for 1-Benzyl-4-methoxy-5-azaindole (CAS 1082041-21-1) in peer-reviewed scientific literature or patent documents** [1]. The compound is listed in chemical vendor catalogs primarily as a synthetic intermediate or building block, without associated pharmacological characterization . Consequently, any claims regarding specific kinase inhibition, potency, or therapeutic potential are unsupported by primary evidence. Generic substitution with other 5-azaindole derivatives or positional isomers (e.g., 3-, 6-, or 7-azaindoles) would be scientifically unjustified without de novo empirical validation, as the specific N1-benzyl and C4-methoxy substitution pattern on this scaffold has no established structure-activity relationship (SAR) data [2]. Procurement decisions must be based on the compound's utility as a synthetic intermediate for exploratory chemistry rather than on unverified biological properties.

  • Other 5‑azaindole derivatives Substitution‑pattern‑specific SAR is not established for this compound; generic substitution may lead to misattributed activity.
  • Positional isomers (4‑, 6‑, 7‑azaindoles) Regioselective enzyme inhibition documented for 5‑azaindoles may not transfer to other isomers; interchange without empirical validation is unsupported.

1-Benzyl-4-methoxy-5-azaindole: Differentiation Evidence


5-Azaindole Scaffold vs. Other Isomers

1-Benzyl-4-methoxy-5-azaindole is built upon a 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold, which represents one of four positional isomers of the azaindole framework (4-, 5-, 6-, and 7-azaindoles). The 5-azaindole scaffold has demonstrated distinct regioselective biological activity in certain enzyme systems. In a study of peptide deformylase (PDF) inhibitors, a 17-compound library containing both 4- and 5-substituted azaindole hydroxamic acid derivatives was screened against H. influenzae PDF (HiPDF), M. tuberculosis PDF (MtPDF), and human PDF (HsPDF). Notably, only 5-substituted azaindole derivatives exhibited inhibitory activity against the bacterial PDF enzymes, with the most potent compound achieving an IC50 of 21 nM against HiPDF, whereas 4-substituted analogs showed no inhibition [1]. This regioselectivity demonstrates that the 5-azaindole core is not interchangeable with other positional isomers and provides a class-level rationale for selecting 5-azaindole-based building blocks like the target compound for exploratory kinase or enzyme inhibitor programs.

Regioselective PDF inhibition
Class-level inference
5‑substituted active (IC50 21 nM); 4‑substituted inactive
Supports 5‑azaindole scaffold selection for regioselective target engagement
Data from bacterial PDF enzymes; does not confirm activity for the target compound
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

5-Azaindole in Cdc7 Kinase Inhibitor Optimization

The 5-azaindole scaffold has been successfully employed in the optimization of Cdc7 kinase inhibitors, a validated oncology target. In a structure-activity relationship (SAR) study, focused synthesis of indole and azaindole analogs identified potent and selective 5-azaindole Cdc7 inhibitors with improved intrinsic metabolic stability (compound 36) [1]. While the specific 1-Benzyl-4-methoxy-5-azaindole compound has not been characterized in published kinase assays, the demonstrated tractability of the 5-azaindole core for generating potent Cdc7 inhibitors with favorable drug-like properties supports its selection as a versatile building block for kinase-targeted medicinal chemistry programs. In parallel medicinal chemistry efforts, other azaindole positional isomers (e.g., 7-azaindoles) have yielded clinical candidates such as vemurafenib (BRAF inhibitor) and pexidartinib (CSF1R inhibitor), underscoring the broader utility of the azaindole scaffold class [2].

Cdc7 kinase inhibitor SAR
Class-level inference
5‑azaindole core demonstrated improved metabolic stability relative to indole analogs
Demonstrates scaffold suitability for kinase inhibitor lead optimization
Specific compound not profiled; activity data absent
Oncology Kinase Inhibitors Drug Discovery

Physicochemical Profile

1-Benzyl-4-methoxy-5-azaindole (CAS 1082041-21-1) has the following computed physicochemical properties: density of 1.1 ± 0.1 g/cm³, boiling point of 415.9 ± 35.0 °C at 760 mmHg, flash point of 205.3 ± 25.9 °C, LogP of 3.35, and polar surface area (PSA) of 27.05 Ų [1]. Predicted pKa is 6.90 ± 0.50 . These parameters can be compared to the unsubstituted 5-azaindole core (CAS 271-34-1; molecular weight 118.14 g/mol), where the addition of the N1-benzyl and C4-methoxy groups increases molecular weight by approximately 120 g/mol and LogP by approximately 2-3 units (estimated from typical substituent contributions), resulting in increased lipophilicity and altered pharmacokinetic predictivity. This compound may serve as a useful intermediate for introducing enhanced lipophilicity and aromatic interactions into lead molecules during medicinal chemistry optimization.

Physicochemical profile
Supporting evidence
Target: LogP 3.35, pKa 6.90, PSA 27.1 Ų; parent 5‑azaindole: LogP ~1.0, MW 118.1
Guides solubility and permeability assessment for synthetic workflows
Computed values; experimental confirmation recommended
Physical Chemistry Computational Chemistry ADME Prediction

1-Benzyl-4-methoxy-5-azaindole: Research Applications


Exploratory Kinase Inhibitor Medicinal Chemistry

Based on the established role of 5-azaindoles as privileged scaffolds in kinase inhibitor design, 1-Benzyl-4-methoxy-5-azaindole can serve as a versatile building block for the synthesis of novel ATP-competitive kinase inhibitors. The N1-benzyl and C4-methoxy substituents provide synthetic handles and modulate physicochemical properties such as lipophilicity (LogP 3.35) and hydrogen bonding capacity, which are critical for optimizing target binding and pharmacokinetic profiles. Researchers should conduct de novo biochemical profiling (IC50 determination against kinase panels) and cellular assays, as no published activity data exists for this specific compound [1].

Synthetic Intermediate for Azaindole Derivatives

The N-benzyl protecting group on 1-Benzyl-4-methoxy-5-azaindole may be strategically employed in synthetic sequences requiring N1 protection during functionalization at other positions. Recent methodology demonstrates that N-protection of azaindoles with benzyl-type groups facilitates [3+2] cycloaddition reactions with nitrile oxides, enabling the synthesis of biologically active 3-substituted azaindole derivatives [2]. The methoxy substituent at C4 further modulates electronic properties of the pyridine ring, influencing regioselectivity in subsequent transformations.

Analytical Reference Standard

With defined physicochemical properties including boiling point (415.9 ± 35.0 °C), density (1.1 ± 0.1 g/cm³), and LogP (3.35), 1-Benzyl-4-methoxy-5-azaindole can serve as a reference standard for developing and validating HPLC, LC-MS, or GC-MS analytical methods for azaindole-containing compound libraries [3]. Its distinct UV chromophore and mass spectral signature facilitate method calibration and quality control in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Kinase‑targeted medicinal chemistry
N1‑benzyl/C4‑methoxy substitution modulates lipophilicity and synthetic versatility
De novo biochemical profiling against kinase panels
Azaindole derivative synthesis
N‑benzyl protection and C4‑methoxy electronic effects enable regioselective transformations
Reaction regioselectivity and yield optimization
Analytical reference standard
Defined physicochemical and spectral signatures support method development
HPLC/LC‑MS method calibration and quality control

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39 linked technical documents
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